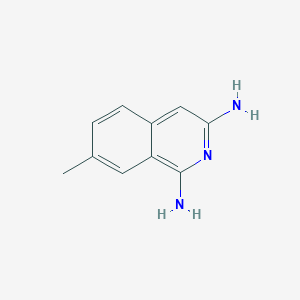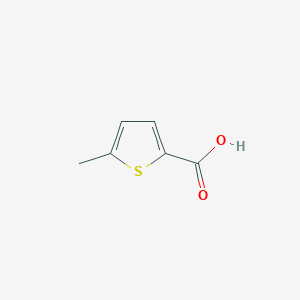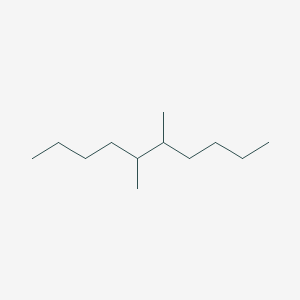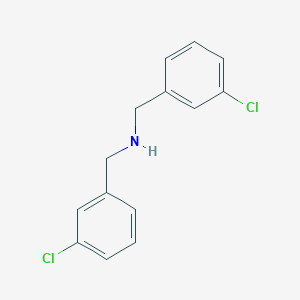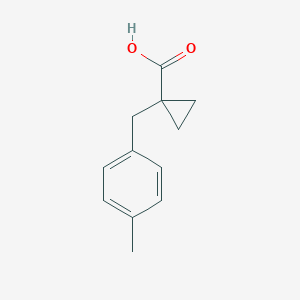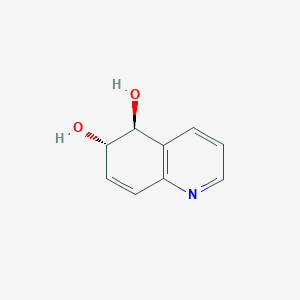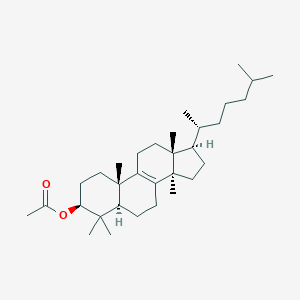
Lanost-8-en-3beta-ol, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanost-8-en-3beta-ol, acetate is a chemical compound that belongs to the triterpenoid family. It is known for its wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties.
Mecanismo De Acción
The mechanism of action of Lanost-8-en-3beta-ol, acetate is not fully understood. However, it has been suggested that its anti-inflammatory activity is mediated through the inhibition of nuclear factor-kappa B (NF-kappaB) signaling pathway. NF-kappaB is a transcription factor that regulates the expression of genes involved in inflammation. By inhibiting NF-kappaB, Lanost-8-en-3beta-ol, acetate reduces the production of pro-inflammatory cytokines. Its anticancer activity is believed to be due to the induction of apoptosis in cancer cells through the activation of caspases.
Efectos Bioquímicos Y Fisiológicos
Lanost-8-en-3beta-ol, acetate has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in animal models, indicating its antioxidant activity. Additionally, it has been shown to inhibit the activity of enzymes involved in cholesterol biosynthesis, such as HMG-CoA reductase, which is a target for cholesterol-lowering drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lanost-8-en-3beta-ol, acetate has several advantages for lab experiments. It is readily available and can be easily synthesized from lanosterol. Additionally, it exhibits potent biological activities at low concentrations, making it a promising compound for drug discovery. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on Lanost-8-en-3beta-ol, acetate. One area of interest is its potential use as a therapeutic agent for inflammatory diseases and cancer. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Other future directions include the development of more efficient synthesis methods and the investigation of its pharmacokinetics and toxicity in vivo.
Conclusion
In conclusion, Lanost-8-en-3beta-ol, acetate is a triterpenoid compound with potent anti-inflammatory and anticancer activities. Its synthesis method involves the oxidation of lanosterol followed by acetylation. Lanost-8-en-3beta-ol, acetate inhibits pro-inflammatory cytokine production by inhibiting the NF-kappaB signaling pathway and induces apoptosis in cancer cells. It has various biochemical and physiological effects and is a promising compound for drug discovery. Future research directions include investigating its potential therapeutic use, identifying its molecular targets, and developing more efficient synthesis methods.
Métodos De Síntesis
Lanost-8-en-3beta-ol, acetate can be synthesized from lanosterol, which is a natural intermediate in the biosynthesis of cholesterol. The synthesis method involves the oxidation of lanosterol to form lanosta-8,24-diene-3beta-ol, followed by acetylation with acetic anhydride to produce Lanost-8-en-3beta-ol, acetate.
Aplicaciones Científicas De Investigación
Lanost-8-en-3beta-ol, acetate has been extensively studied for its various biological activities. It has been reported to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1beta (IL-1beta) and tumor necrosis factor-alpha (TNF-alpha) in macrophages. Additionally, Lanost-8-en-3beta-ol, acetate has shown anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models.
Propiedades
Número CAS |
1724-19-2 |
|---|---|
Nombre del producto |
Lanost-8-en-3beta-ol, acetate |
Fórmula molecular |
C32H54O2 |
Peso molecular |
470.8 g/mol |
Nombre IUPAC |
[(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H54O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h21-22,24,27-28H,10-20H2,1-9H3/t22-,24-,27+,28+,30-,31-,32+/m1/s1 |
Clave InChI |
VARRUGKCHMYWET-VBGFMNGASA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



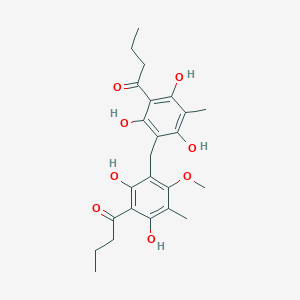

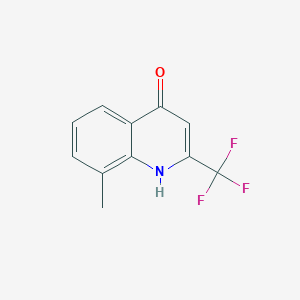
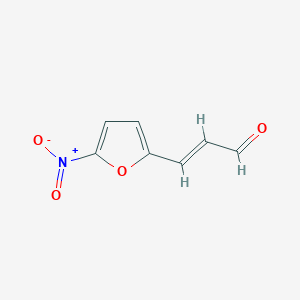

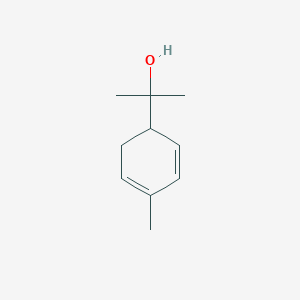
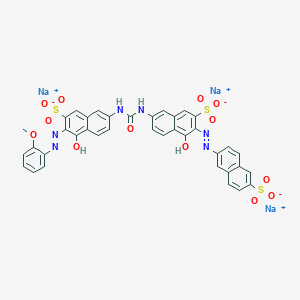
![2-(5-fluoro-2,4-dioxopyrimidin-1-yl)-N-[2-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)phenyl]acetamide](/img/structure/B156289.png)
